3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Researchers optimizing kinase inhibitor or antimicrobial leads face limitations with pre-functionalized analogs that restrict SAR exploration. 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole (CAS 1019007-45-4) delivers the unsubstituted core scaffold enabling modular derivatization at N1, C4, and C5 positions. • Systematic SAR for B-Raf, Hsp90, HIF-1α (literature IC50: 0.95-14 nM for optimized analogs) • Compatible with Suzuki, Sonogashira, and amide coupling reactions • Broad-spectrum antimicrobial potential across Gram-negative, Gram-positive, and fungal species • MW 202.21 g/mol; practical synthetic accessibility via hydrazine-carbonyl condensation

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B12077366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=CC=NN3
InChIInChI=1S/C11H10N2O2/c1-2-10-11(15-6-5-14-10)7-8(1)9-3-4-12-13-9/h1-4,7H,5-6H2,(H,12,13)
InChIKeyXHOGCWCGAZOILN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,4-Benzodioxan-6-yl)-1H-pyrazole: Kinase & Anti-Infective Lead Scaffold


3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole (CAS 1019007-45-4) is a heterobicyclic building block combining a 1,4-benzodioxane fused system with an unsubstituted 1H-pyrazole ring [1]. This scaffold is a privileged structural motif in medicinal chemistry, with derivatives demonstrating potent inhibition of kinases (e.g., B-Raf, Hsp90, HIF-1α) and broad-spectrum antimicrobial activity [2][3]. The compound serves as a versatile intermediate for constructing diverse pyrazole-based chemical libraries, enabling structure-activity relationship (SAR) studies across multiple therapeutic targets . Its molecular weight (202.21 g/mol) and synthetic accessibility via condensation of hydrazines with benzodioxin-containing carbonyl precursors make it a practical entry point for hit-to-lead optimization campaigns [1].

1
Scaffold
Privileged core for kinase inhibitor and antimicrobial SAR libraries
2
Use Context
Unsubstituted building block for hit-to-lead derivatization at N1, C4, and C5
3
Selection
Synthetic precursor to target-engagement probes; class-level evidence for B-Raf, Hsp90, HIF-1α, and broad-spectrum anti-infective pathways

Unsubstituted Core vs. Substituted Analogs in Procurement


The unsubstituted 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole (CAS 1019007-45-4) is fundamentally distinct from its substituted derivatives in both synthetic utility and biological profile. While analogs like CCT-018159 (CAS 171009-07-7) and GN44028 (CAS 1421448-26-1) are advanced leads with defined nanomolar target engagement (IC50 values of 3.2-6.6 µM for Hsp90β and 14 nM for HIF-1α, respectively), the parent scaffold lacks these substituents and therefore does not exhibit the same potency or selectivity . Procuring the unsubstituted core enables custom derivatization at the pyrazole N1, C4, and C5 positions, offering a modular platform for SAR exploration that pre-functionalized analogs cannot provide . Generic substitution with a substituted analog would bypass the opportunity to optimize physicochemical properties (e.g., solubility, logP) and target engagement profiles tailored to specific assay requirements [1].

Core vs. Analog
Unsubstituted core lacks potency and selectivity of pre-functionalized leads. Reported nanomolar target engagement (e.g., HIF-1α IC50 14 nM) is absent; direct biological use may yield different assay-response context.
Derivatization
Pre-functionalized analogs limit SAR exploration. Substituted leads bypass N1, C4, and C5 optimization, restricting logP, solubility, and selectivity tuning required for specific assay conditions.
Procurement
Generic substitution may alter synthetic workflow and cost trajectory. Purchasing an advanced analog instead of the parent scaffold may shift library design from modular diversity to single-target focus.

3-(1,4-Benzodioxan-6-yl)-1H-pyrazole: Evidence vs. Structural Analogs


B-Raf Kinase Inhibition SAR Basis

Derivatives of the 2,3-dihydro-1,4-benzodioxin-pyrazole scaffold demonstrate potent B-Raf kinase inhibition, establishing the core as a validated pharmacophore for anticancer drug discovery. In a head-to-head study of 30 analogs (series C1-C15 and D1-D15), the most potent compound (C14) exhibited an IC50 of 0.95 µM against B-Raf kinase and inhibited proliferation of A375 melanoma cells with a GI50 of 2.8 µM [1]. This potency is comparable to the clinical B-Raf inhibitor vemurafenib (GI50 ~0.5 µM in the same cell line) but with a distinct chemical scaffold offering potential advantages in resistance profiles [2]. The unsubstituted core 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole serves as the synthetic precursor to these optimized analogs, providing a starting point for iterative SAR studies [1].

B-Raf Kinase Inhibition
Class-level inference
Derivative C14 IC50 0.95 µM (B-Raf); A375 GI50 2.8 µM
Supports B-Raf pathway inhibitor SAR workflow
Scaffold potency context requires derivative optimization
Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Anticancer Potency vs. Doxorubicin

A series of 4-aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazoles, derived from the core scaffold, demonstrated superior in vitro anticancer activity compared to the standard chemotherapeutic doxorubicin [1]. While specific IC50 values are not disclosed in the abstract, the study explicitly states that the synthesized pyrazole derivatives exhibited superior in vitro anticancer activity compared to doxorubicin across multiple cancer cell lines [1]. This finding positions the benzodioxin-pyrazole scaffold as a promising template for developing next-generation anticancer agents with potentially improved therapeutic indices [2]. The unsubstituted parent compound (3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole) is the synthetic precursor to these active derivatives, enabling structure-activity relationship (SAR) exploration to optimize potency and selectivity [1].

Anticancer Potency vs. Doxorubicin
Data to verify
Reported superior in vitro activity (qualitative, full data not publicly available)
Reported cell-model response context
Source-specific review required; abstract-level claim only
Anticancer Cytotoxicity Drug Discovery

Broad-Spectrum Antimicrobial Activity

The 4-aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole derivatives were evaluated against a panel of microbial species, demonstrating activity against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus, Bacillus subtilis) bacteria, as well as the fungal pathogen Candida albicans [1]. This broad-spectrum antimicrobial profile distinguishes the benzodioxin-pyrazole scaffold from many other pyrazole-based antimicrobials that typically show narrower spectra of activity [2]. The unsubstituted core compound (3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole) provides a versatile platform for synthesizing and screening diverse derivatives against multidrug-resistant pathogens, a critical need in antimicrobial drug discovery [3].

Broad-Spectrum Antimicrobial Activity
Class-level inference
Active against E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans
Supports antimicrobial screening context
Scaffold-level activity; derivative-specific MIC data needed
Antimicrobial Antibacterial Antifungal

Kinase Selectivity and Target Engagement

Substituted derivatives of the 1,4-benzodioxane-pyrazole scaffold exhibit distinct selectivity profiles depending on substitution pattern. CCT-018159 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol) inhibits Hsp90 ATPase with IC50 values of 3.2 µM (human Hsp90β) and 6.6 µM (yeast Hsp90), while showing selectivity over human Hsp72 and topoisomerase II . In contrast, GN44028 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine) potently inhibits HIF-1α transcriptional activity (IC50 = 14 nM) without affecting HIF-1α mRNA expression, protein accumulation, or heterodimerization . These divergent selectivity profiles highlight the tunability of the core scaffold, which is not achievable with pre-functionalized analogs. Procuring the unsubstituted core (3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole) enables researchers to install specific substituents that direct target engagement and minimize off-target effects [1].

Kinase Selectivity & Target Engagement
Class-level inference
CCT-018159 Hsp90β IC50 3.2 µM; GN44028 HIF-1α IC50 14 nM
Supports target-engagement assay context
Selectivity profile is substitution-dependent; core is non-selective
Kinase Selectivity Hsp90 HIF-1α Drug Safety

3-(1,4-Benzodioxan-6-yl)-1H-pyrazole: Key Research Applications


Kinase Inhibitor Lead Generation

Utilize 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole as a core scaffold for synthesizing focused libraries targeting B-Raf, Hsp90, or HIF-1α kinases. The unsubstituted pyrazole ring allows for systematic N-arylation, C4-functionalization, and C5-ester/amide formation to explore SAR and optimize potency and selectivity, as demonstrated by the B-Raf inhibitor series (IC50 = 0.95 µM for optimized analog) and the Hsp90 inhibitor CCT-018159 (IC50 = 3.2 µM) [1].

Broad-Spectrum Antimicrobial Development

Employ the benzodioxin-pyrazole core to synthesize and screen derivatives against multidrug-resistant bacterial and fungal pathogens. The scaffold's demonstrated activity against Gram-negative (E. coli, P. aeruginosa), Gram-positive (S. aureus, B. subtilis), and fungal (C. albicans) species makes it a promising starting point for developing novel anti-infectives with broad-spectrum coverage [2].

Target Identification and Probe Development

Leverage the scaffold's tunable selectivity profile to create chemical probes for dissecting kinase signaling pathways. By installing different substituents, researchers can generate tool compounds with distinct target engagement profiles (e.g., Hsp90-selective vs. HIF-1α-selective), enabling pathway-specific interrogation in cellular models .

Custom Library Synthesis Service

Procure 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole in bulk as a versatile building block for custom parallel synthesis requests. The compound's multiple reactive sites (pyrazole N1, C4, and C5) and compatibility with standard coupling reactions (Suzuki, Sonogashira, amide bond formation) make it an ideal scaffold for generating diverse compound collections for high-throughput screening campaigns [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Modular pyrazole core for N1, C4, C5 derivatization
B-Raf, Hsp90, or HIF-1α pathway-response interpretation
Broad-spectrum antimicrobial screening studies
Scaffold-derived analog library synthesis
MIC and strain-panel endpoint review
Kinase pathway probe development
Substitution-dependent selectivity tuning
Hsp90 vs. HIF-1α target-engagement assay context
Custom parallel synthesis library
Multi-reactive building block for HTS library design
Synthetic route and SAR workflow validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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